molecular formula C16H8BrN3O3S2 B11317459 N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11317459
M. Wt: 434.3 g/mol
InChI Key: FDQXYZGGAJCTEK-UHFFFAOYSA-N
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Description

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki cross-coupling reaction, where 3-bromothiophene-2-carbaldehyde is reacted with 4-bromoaniline in the presence of glacial acetic acid to form an intermediate imine derivative . This intermediate is then subjected to further reactions to incorporate the 1,2,4-thiadiazole and chromene moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the thiophene ring.

Scientific Research Applications

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of heterocyclic rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H8BrN3O3S2

Molecular Weight

434.3 g/mol

IUPAC Name

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H8BrN3O3S2/c17-12-6-5-11(24-12)13-18-16(25-20-13)19-14(21)9-7-8-3-1-2-4-10(8)23-15(9)22/h1-7H,(H,18,19,20,21)

InChI Key

FDQXYZGGAJCTEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC(=NS3)C4=CC=C(S4)Br

Origin of Product

United States

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